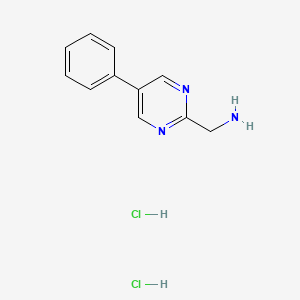![molecular formula C21H18ClN3O2 B2753338 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358908-53-8](/img/structure/B2753338.png)
5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is likely to be an organic compound based on its structure. It contains functional groups such as benzyl, ethoxy, and pyrazolo[1,5-a]pyrazin-4(5H)-one .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the benzyl group might undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as density, boiling point, and vapor pressure, can be predicted based on the properties of similar compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 5-Benzyl-2-(3-Chloro-4-Ethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One, due to its structural complexity, has been a subject of interest in the synthesis and study of heterocyclic compounds. Research has focused on the synthesis and electrochemical behavior of related compounds, highlighting their role as intermediates for obtaining various heterocyclic systems, including pyrazolotriazoles. The voltammetric behavior of these compounds suggests the influence of different substituents on the mechanism of anodic oxidation, indicating potential applications in electrochemical devices or reactions (Costea et al., 2006).
Biological Activity
The compound's derivatives have been explored for their biological activities. For example, certain derivatives have shown promising results as potential agents against A549 lung cancer cells, suggesting a potential avenue for the development of cancer therapeutics. These compounds inhibit the growth of these cells in dosage- and time-dependent manners, and structure-activity relationships have been studied to optimize their efficacy (Zhang et al., 2008).
Another area of interest is the synthesis and biological evaluation of novel 3H-1,5-Benzodiazepine derivatives, including chlorination and condensation processes, leading to new compounds characterized by their antimicrobial, antifungal, and anthelmintic activities. These findings open up possibilities for the compound and its derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (Kumar & Joshi, 2007).
Antimicrobial and Antifungal Activity
Research into derivatives of this compound has also shown significant antibacterial activity, with some compounds exhibiting strong efficacy against various bacterial strains. This highlights the compound's potential role in the development of new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Rai et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-2-27-20-9-8-16(12-17(20)22)18-13-19-21(26)24(10-11-25(19)23-18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQALSGYLOITNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

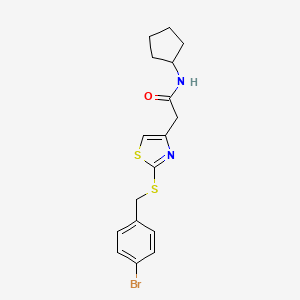




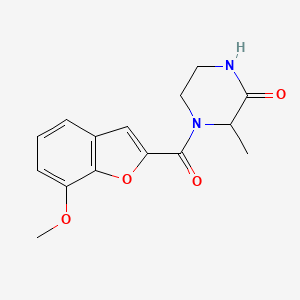
![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2753267.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)
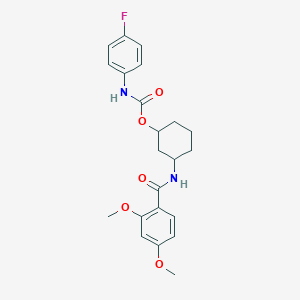
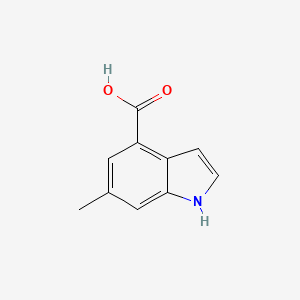
![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

